![molecular formula C11H20O3 B11900898 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2,4-dioxaspiro[55]undecan-9-ol is a chemical compound with a unique spirocyclic structure This compound is characterized by its two oxygen atoms forming a dioxaspiro ring, which is fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spirocyclic ketal. This intermediate is then subjected to reduction reactions to introduce the hydroxyl group at the 9th position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketal group can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar in structure but lacks the hydroxyl group.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: Contains a ketone group instead of a hydroxyl group.
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine: Contains an amine group instead of a hydroxyl group
Uniqueness
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol is unique due to its hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for various biological applications.
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol |
InChI |
InChI=1S/C11H20O3/c1-10(2)13-7-11(8-14-10)5-3-9(12)4-6-11/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
QMOHUDTYKFXYFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2(CCC(CC2)O)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


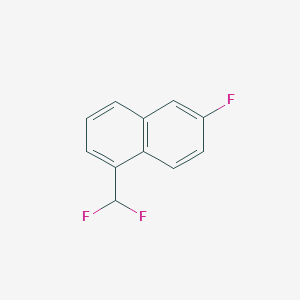


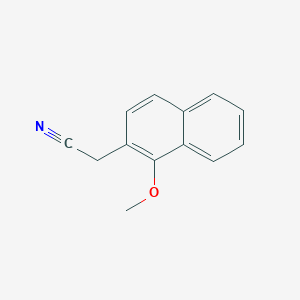
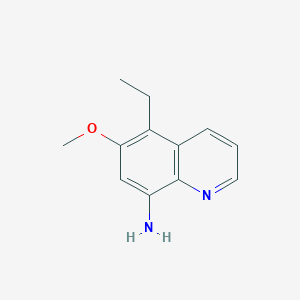
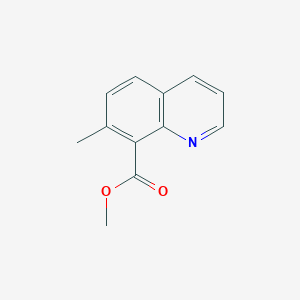
![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)
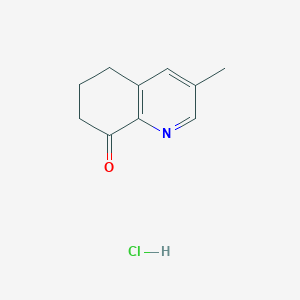
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
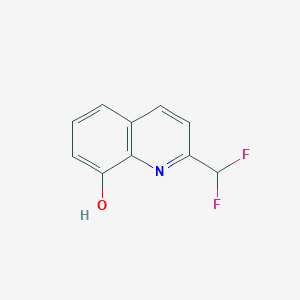
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)
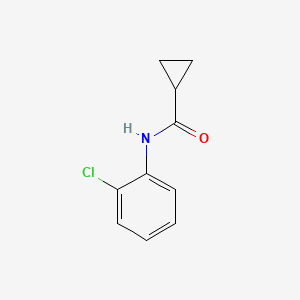
![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
